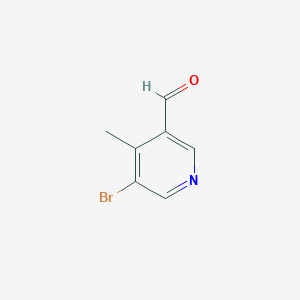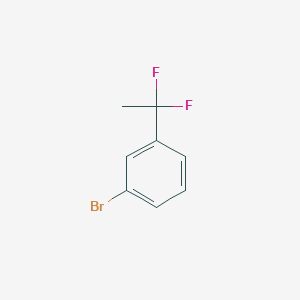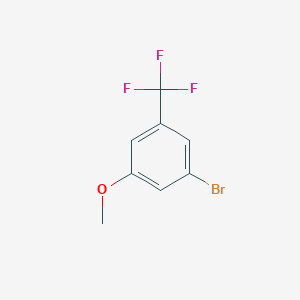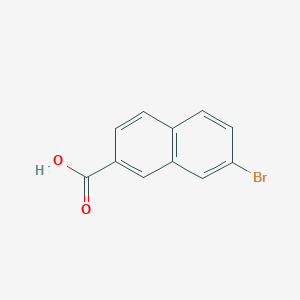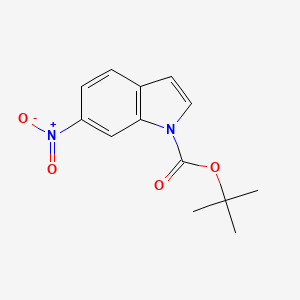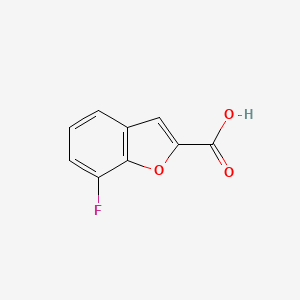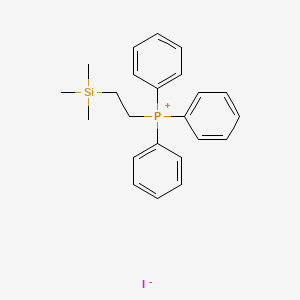
5-溴-2-环丙基吡啶
描述
5-Bromo-2-cyclopropylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry and biology. While the provided papers do not directly discuss 5-Bromo-2-cyclopropylpyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related bromopyridines and their applications, which can be extrapolated to understand the characteristics of 5-Bromo-2-cyclopropylpyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through efficient syntheses involving Stille coupling and reductive symmetric coupling reactions . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate, was accomplished via an iodo-magnesium exchange reaction, which was then used to synthesize functionalized pyridines . These methodologies could potentially be adapted for the synthesis of 5-Bromo-2-cyclopropylpyridine.
Molecular Structure Analysis
The molecular structure and electronic characteristics of bromopyridine derivatives have been studied using various spectroscopic and quantum mechanical methods. For example, 2-Amino-3-bromo-5-nitropyridine was investigated to determine its molecular geometry, vibrational frequencies, and electronic properties . These studies provide a foundation for understanding the molecular structure of 5-Bromo-2-cyclopropylpyridine, which could be expected to exhibit similar electronic and structural characteristics due to the presence of the bromine substituent.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in organic synthesis and can undergo various chemical reactions. The reactivity of these compounds is influenced by the presence of the bromine atom, which can participate in further functionalization reactions. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was used as an intermediate for the synthesis of pentasubstituted pyridines . The chemical reactivity observed in these studies can provide insights into the types of reactions that 5-Bromo-2-cyclopropylpyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their molecular structure. The presence of halogen atoms can affect properties such as boiling point, melting point, and solubility. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved considerations of regioselectivity and nucleophilic substitution reactions, which are important for the physical and chemical behavior of the compound . These properties are crucial for the application of bromopyridines in various fields, including drug development and materials science.
科学研究应用
合成和化学性质
桑德迈尔反应和溴环丙基吡啶的合成: 涉及 2-氨基-5-环丙基吡啶的桑德迈尔反应已被用于合成溴和氯环丙基吡啶。这种方法提供了一条在有机合成中创建有用构建块的途径 (Striela et al., 2017).
溴化和二溴化联吡啶和联嘧啶的制备: 已经开发出高效合成对制备金属络合分子棒有价值的溴化和二溴化联吡啶的方法。这些合成对于创建在各个领域都有应用的吡啶衍生物非常重要 (Schwab et al., 2002).
新型吡啶衍生物合成: 一项研究描述了钯催化的铃木交叉偶联反应,以合成新型吡啶衍生物。这些衍生物作为液晶的手性掺杂剂具有潜在应用,并显示出抗血栓和生物膜抑制等生物活性 (Ahmad et al., 2017).
生物学应用和研究
用于 DNA 复制检测的单克隆抗体: 特异于 5-溴脱氧尿苷的单克隆抗体可以检测低水平的 DNA 复制,为细胞研究和理解 DNA 动力学提供了一种工具 (Gratzner, 1982).
使用 BrdU 的细胞更新动力学: 5-溴-2'-脱氧尿苷 (BrdU) 已被用于测量细胞群的更新。为分析 BrdU 标记实验而开发的数学框架有助于理解细胞增殖和丢失率 (Bonhoeffer et al., 2000).
口腔组织中增殖细胞的检测: 使用针对 5-溴-2'-脱氧尿苷的单克隆抗体的免疫细胞化学技术可以深入了解口腔组织中的细胞动力学,有助于牙科和口腔健康研究 (Casasco et al., 1989).
安全和危害
属性
IUPAC Name |
5-bromo-2-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWEZIWWHAIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624690 | |
| Record name | 5-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
579475-29-9 | |
| Record name | 5-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

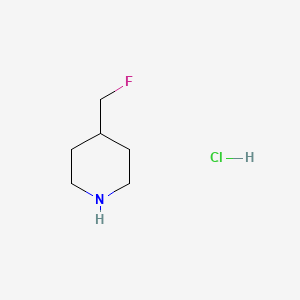

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

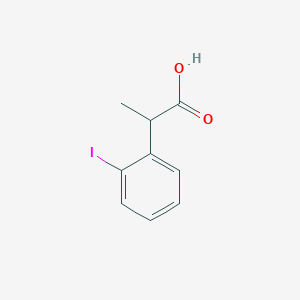
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)
